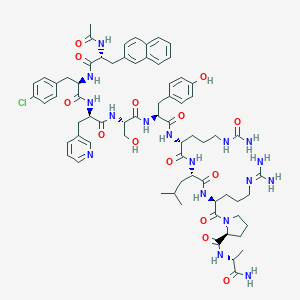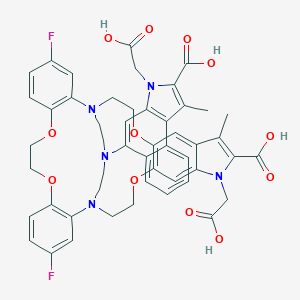![molecular formula C8H9NO3 B055173 3-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid CAS No. 125292-27-5](/img/structure/B55173.png)
3-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a bicyclic β-lactam antibiotic that has been extensively studied for its potential use in the treatment of bacterial infections. It is commonly referred to as moxalactam, and it was first synthesized in the 1970s. Moxalactam belongs to the class of antibiotics known as cephalosporins, which are widely used in clinical practice due to their broad-spectrum activity against a range of bacterial pathogens.
Mechanism Of Action
Moxalactam exerts its antibacterial activity by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, which are responsible for cross-linking the peptidoglycan strands in the cell wall. This results in the inhibition of cell wall synthesis, leading to bacterial cell death.
Biochemical And Physiological Effects
Moxalactam has been shown to have a number of biochemical and physiological effects. It has been shown to be well-tolerated in animal studies, with no significant adverse effects observed. Moxalactam has also been shown to have a low potential for toxicity, making it a promising candidate for further development as an antibiotic.
Advantages And Limitations For Lab Experiments
Moxalactam has a number of advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers working on bacterial infections. However, there are also limitations to the use of moxalactam in laboratory experiments. It has a narrow therapeutic index, meaning that the dose required for therapeutic effect is close to the dose that causes toxicity. This can make it difficult to determine the optimal dose for use in experiments.
Future Directions
There are a number of future directions for research on moxalactam. One area of interest is the development of new formulations of the drug that can improve its pharmacokinetic properties, such as increased bioavailability and longer half-life. Another area of interest is the investigation of moxalactam in combination with other antibiotics, to determine whether it can enhance their efficacy against multidrug-resistant bacteria. Finally, further studies are needed to determine the optimal dosing and duration of treatment with moxalactam, to maximize its therapeutic potential.
Synthesis Methods
The synthesis of moxalactam involves the reaction of 7-aminodesacetoxycephalosporanic acid (7-ADCA) with 3-methyl-2-oxo-1-azetidinecarboxylic acid (MAC). This reaction results in the formation of moxalactam, which is a β-lactam ring fused to a cyclohexane ring. The synthesis of moxalactam is a complex process that requires several steps, including protection and deprotection of functional groups, and purification of the final product.
Scientific Research Applications
Moxalactam has been extensively studied for its potential use in the treatment of bacterial infections. It has been shown to be effective against a range of Gram-negative and Gram-positive bacteria, including Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus. Moxalactam has also been investigated for its potential use in the treatment of infections caused by multidrug-resistant bacteria.
properties
CAS RN |
125292-27-5 |
|---|---|
Product Name |
3-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
3-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c1-4-2-5-3-6(10)9(5)7(4)8(11)12/h5H,2-3H2,1H3,(H,11,12) |
InChI Key |
RNYSYSXUCVOYRH-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C(C1)CC2=O)C(=O)O |
Canonical SMILES |
CC1=C(N2C(C1)CC2=O)C(=O)O |
synonyms |
1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid,3-methyl-7-oxo-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



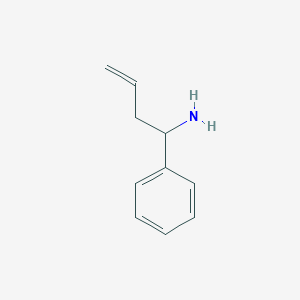
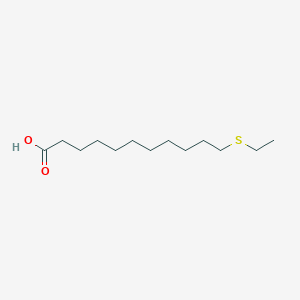
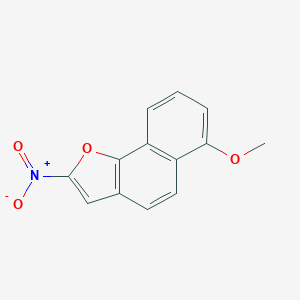
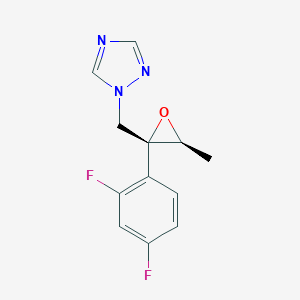
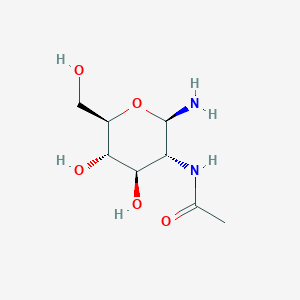
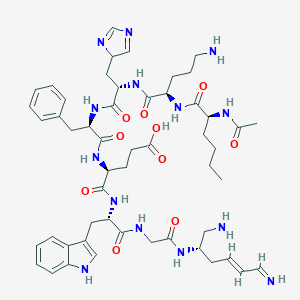
![[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2S,3R,4R)-1,3,4,5-tetrahydroxypentan-2-yl]oxyoxan-3-yl] dihydrogen phosphate](/img/structure/B55102.png)
![4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline](/img/structure/B55105.png)
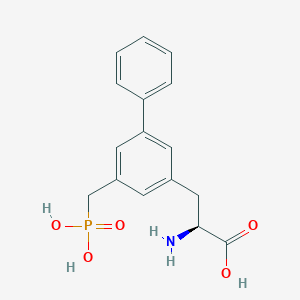
![Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-](/img/structure/B55108.png)
